
Application of Revumenib (SNDX-5613) in
CRISPR Screening for Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Giparmen

Cat. No.: B1617339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Revumenib (formerly SNDX-5613) is a potent, selective, orally bioavailable small-molecule

inhibitor of the menin-KMT2A (MLL) protein-protein interaction, a critical dependency in acute

leukemias with KMT2A (MLL1) rearrangements or nucleophosmin 1 (NPM1) mutations.[1][2][3]

CRISPR-Cas9 genetic screens are powerful tools for identifying genes that modulate drug

response, providing insights into mechanisms of action, resistance, and potential combination

therapies. This document provides detailed application notes and protocols for utilizing

Revumenib in CRISPR screening workflows to uncover novel therapeutic targets and strategies

in acute leukemia.

Mechanism of Action
In normal hematopoiesis, the menin protein acts as a scaffold, interacting with the histone

methyltransferase KMT2A (lysine methyltransferase 2A), also known as MLL1. This complex is

essential for regulating the expression of genes such as the HOXA cluster genes and their

cofactor MEIS1, which are crucial for normal blood cell development.[4][5]

In acute leukemias with KMT2A rearrangements (KMT2A-r), a fusion protein is created that

retains the menin-binding domain of KMT2A. This aberrant fusion protein leads to the

misregulation of target genes, including the upregulation of HOXA9 and MEIS1, driving

leukemogenesis and arresting hematopoietic differentiation.[4][6] Similarly, in NPM1-mutant
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(NPM1m) AML, the mutated NPM1 protein enhances the KMT2A-menin interaction, leading to

a similar downstream transcriptional dysregulation.[4][6]

Revumenib works by binding to a pocket on menin, disrupting its interaction with both wild-type

and rearranged KMT2A.[2][4][5] This inhibition leads to the downregulation of leukemogenic

gene expression, reversal of the differentiation arrest, and ultimately, apoptosis of the leukemia

cells.[4][7]

Signaling Pathway
Caption: Mechanism of action of Revumenib in KMT2A-rearranged and NPM1-mutant acute

leukemia.

Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of

Revumenib.

Table 1: Clinical Efficacy of Revumenib in
Relapsed/Refractory Acute Leukemia (AUGMENT-101
Trial)

Patient
Population

Overall
Response
Rate (ORR)

Complete
Remission
(CR) + CR with
Partial
Hematologic
Recovery
(CRh)

Median
Duration of
Response

Reference

KMT2A-

rearranged

61% (23 of 38

patients)
53% 9.1 months [4][8]

NPM1-mutant
38% (5 of 13

patients)

23% (15 of 64

patients in a later

analysis)

4.7 months [8]

Overall (KMT2A-

r & NPM1m)

55% (28 of 51

patients)
- - [8]
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Table 2: Revumenib Pharmacokinetics (from AUGMENT-
101 Trial)

Dosing
Regimen

Cmax (ng/mL)
AUC0-12h
(ng·h/mL)

Tmax (hours) Reference

163 mg twice

daily (with strong

CYP3A4

inhibitors)

3220 22610 2 [9]

276 mg twice

daily (without

strong CYP3A4

inhibitors)

2052 10150 1 [9]

Experimental Protocols
This section outlines a general protocol for a pooled genome-wide CRISPR-Cas9 knockout

screen to identify genes that, when lost, confer resistance or sensitivity to Revumenib in an

acute leukemia cell line.

Experimental Workflow
Caption: Workflow for a pooled CRISPR-Cas9 screen with Revumenib.

Protocol: Pooled CRISPR-Cas9 Knockout Screen with
Revumenib
1. Cell Line Preparation (Day 1-4)

Select a relevant acute leukemia cell line with a KMT2A rearrangement (e.g., MOLM-13,

MV4-11) or NPM1 mutation (e.g., OCI-AML3).

Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9-expression

vector, followed by antibiotic selection (e.g., blasticidin).[10]

Expand and bank the Cas9-expressing cells.
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2. Lentiviral sgRNA Library Transduction (Day 5-8)

Thaw and culture the Cas9-expressing cells.

On the day of transduction, plate the cells.

Transduce the cells with the pooled lentiviral sgRNA library at a low multiplicity of infection

(MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[10][11] This is a critical

step to ensure the integrity of the screen.

Maintain a representation of at least 500 cells per sgRNA in the library throughout the

experiment.

3. Antibiotic Selection (Day 9-14)

After 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to

eliminate non-transduced cells.

Culture the cells until the non-transduced control cells have all died.

4. Revumenib Treatment (Day 15 onwards)

Harvest a portion of the cells as the initial time point (T0) reference sample.

Split the remaining cell population into two groups: a control group treated with vehicle (e.g.,

DMSO) and a treatment group treated with Revumenib.

The concentration of Revumenib should be predetermined to cause significant but

incomplete cell killing (e.g., IC50-IC80) over the course of the screen.

Culture the cells for a sufficient duration to allow for the selection of resistant or sensitive

populations (typically 14-21 days), passaging as needed and maintaining library

representation.

5. Sample Harvesting and Genomic DNA Extraction

Harvest cells from the control and Revumenib-treated populations at the end of the screen.
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Isolate high-quality genomic DNA from the T0, control, and treated cell pellets.

6. sgRNA Sequencing and Data Analysis

Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.[12]

Perform next-generation sequencing (NGS) on the amplified sgRNA libraries.

Analyze the sequencing data to determine the relative abundance of each sgRNA in each

sample.

Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched

(potential resistance genes) or depleted (potential sensitizing genes) in the Revumenib-

treated population compared to the control population.[13]

Logical Relationship of Hit Identification
Caption: Logic for identifying resistance and sensitizing genes from a CRISPR screen.

Conclusion
The combination of Revumenib and CRISPR screening offers a powerful approach to deepen

our understanding of the molecular dependencies in KMT2A-rearranged and NPM1-mutant

acute leukemias. These methods can reveal novel mechanisms of drug resistance and identify

promising combination therapies, ultimately paving the way for more effective and durable

treatments for these aggressive cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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